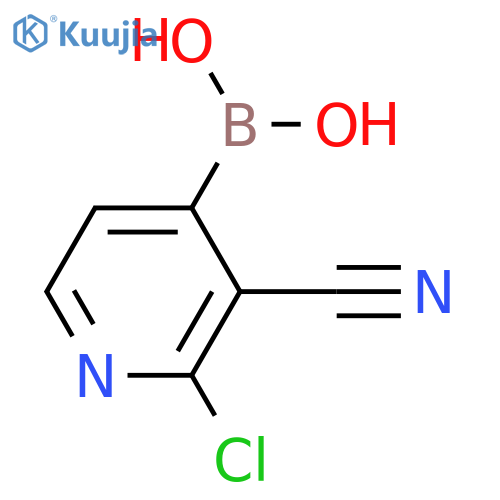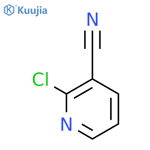Synthesis of ortho-cyanopyridylboronic acids and esters toward cyano-functionalized bipyridines
,
Synlett,
2006,
(1),
53-56


